PYZD-4409

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

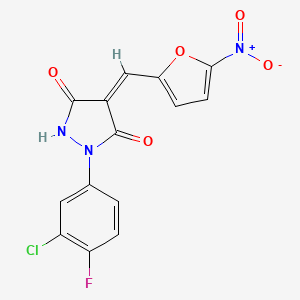

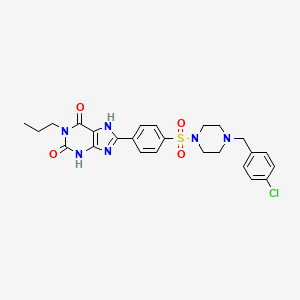

PYZD-4409 es un inhibidor de molécula pequeña que se dirige específicamente a la enzima activadora de ubiquitina UBA1. Este compuesto ha demostrado un potencial significativo en la inducción de muerte celular en células malignas, particularmente en el contexto de la leucemia y el mieloma múltiple .

Aplicaciones Científicas De Investigación

PYZD-4409 ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Mecanismo De Acción

PYZD-4409 ejerce sus efectos inhibiendo específicamente la enzima activadora de ubiquitina UBA1. Esta inhibición previene la activación de la ubiquitina, un paso clave en el proceso de ubiquitinación. Como resultado, las proteínas ubiquitinadas se acumulan dentro de la célula, lo que lleva al estrés del retículo endoplásmico y la subsecuente muerte celular. Los objetivos moleculares involucrados incluyen la enzima activadora de ubiquitina UBA1 y varios marcadores de estrés como Grp78 y Hsp70 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

PYZD-4409 se sintetiza a través de un proceso de varios pasos que involucra la reacción de 1-(3-cloro-4-fluorofenil)-4-[(5-nitro-2-furil)metileno]-3,5-pirazolidindiona. La síntesis involucra el uso de varios reactivos y solventes bajo condiciones controladas para garantizar una alta pureza y rendimiento .

Métodos de Producción Industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para lograr una calidad y un rendimiento consistentes. El compuesto se produce típicamente en procesos por lotes, con estrictas medidas de control de calidad para garantizar su eficacia y seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones

PYZD-4409 principalmente experimenta reacciones de inhibición, donde inhibe la actividad de la enzima activadora de ubiquitina UBA1. Esta inhibición es crucial para sus efectos terapéuticos en el tratamiento de malignidades .

Reactivos y Condiciones Comunes

Las reacciones que involucran this compound típicamente requieren reactivos como dimetilsulfóxido (DMSO) y otros solventes que facilitan su solubilidad y estabilidad. Las condiciones a menudo implican temperaturas controladas y niveles de pH para mantener la actividad del compuesto .

Principales Productos Formados

El producto principal formado a partir de las reacciones que involucran this compound es la forma inhibida de la enzima activadora de ubiquitina UBA1. Esta inhibición conduce a la acumulación de proteínas ubiquitinadas, lo que induce la muerte celular en células malignas .

Comparación Con Compuestos Similares

Compuestos Similares

PYR-41: Otro inhibidor de la enzima activadora de ubiquitina UBA1, similar en estructura a PYZD-4409.

Singularidad de this compound

This compound es único debido a su alta especificidad para la enzima activadora de ubiquitina UBA1 y sus potentes efectos citotóxicos en las células malignas. A diferencia de otros inhibidores, this compound ha mostrado una inhibición preferencial de las células de leucemia mieloide aguda primaria sobre las células hematopoyéticas normales, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Propiedades

Número CAS |

423148-78-1 |

|---|---|

Fórmula molecular |

C14H7ClFN3O5 |

Peso molecular |

351.67 g/mol |

Nombre IUPAC |

1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20) |

Clave InChI |

MSYMKEYWUWVZQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |

SMILES isomérico |

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F |

SMILES canónico |

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |

Apariencia |

white solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PYZD4409; PYZD 4409; PYZD-4409. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PYZD-4409 interact with its target and what are the downstream effects?

A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []

Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?

A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)